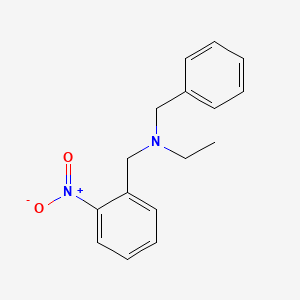
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride (TBOA) is a compound that has been widely used in scientific research as a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its uptake is essential for maintaining proper neurotransmission. TBOA has been shown to inhibit the uptake of glutamate by transporters, leading to increased levels of extracellular glutamate and excitotoxicity.
作用机制
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride inhibits the uptake of glutamate by transporters, leading to increased levels of extracellular glutamate. This, in turn, leads to excitotoxicity, which is the process by which excessive glutamate causes damage to neurons. 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it does not bind to the same site as glutamate but instead binds to a different site on the transporter protein.
Biochemical and Physiological Effects:
The increased levels of extracellular glutamate caused by 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride can lead to a variety of biochemical and physiological effects. These effects include increased calcium influx into neurons, activation of NMDA receptors, and increased production of reactive oxygen species. These effects can lead to neuronal damage and cell death.
实验室实验的优点和局限性
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has several advantages as a tool for scientific research. It is a potent inhibitor of glutamate transporters and can be used to study the role of these transporters in various physiological and pathological processes. However, there are also limitations to the use of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride. It can be toxic to cells at high concentrations, and its effects on glutamate transporters can be non-specific. Additionally, 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has a short half-life, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride in scientific research. One direction is the development of more selective inhibitors of glutamate transporters that do not have the non-specific effects of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride. Another direction is the use of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride in combination with other drugs to investigate the role of glutamate transporters in various diseases. Finally, the use of 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride in animal models of disease could provide valuable insights into the role of glutamate transporters in disease pathology.
合成方法
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride can be synthesized using a multistep process that involves the reaction of 1,2,5-trimethyl-4-piperidone with 3-methylbenzoyl chloride, followed by the reaction with hydroxylamine hydrochloride to form the oxime. The final step involves the reaction of the oxime with hydrochloric acid to form the hydrochloride salt.
科学研究应用
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has been widely used in scientific research as a tool to study the role of glutamate transporters in various physiological and pathological processes. It has been used to investigate the role of glutamate transporters in synaptic plasticity, learning, and memory, as well as in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride has also been used to study the role of glutamate transporters in drug addiction and withdrawal.
属性
IUPAC Name |
[(E)-(1,2,5-trimethylpiperidin-4-ylidene)amino] 3-methylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-11-6-5-7-14(8-11)16(19)20-17-15-9-13(3)18(4)10-12(15)2;/h5-8,12-13H,9-10H2,1-4H3;1H/b17-15+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTLJDZJQBMPRB-INTLEYBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NOC(=O)C2=CC=CC(=C2)C)C(CN1C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=N\OC(=O)C2=CC=CC(=C2)C)/C(CN1C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-trimethyl-4-piperidinone O-(3-methylbenzoyl)oxime hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

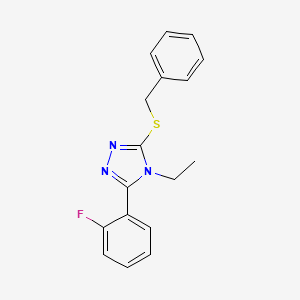


![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)
![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)
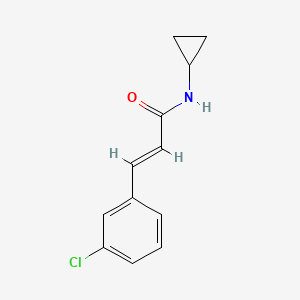
![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)
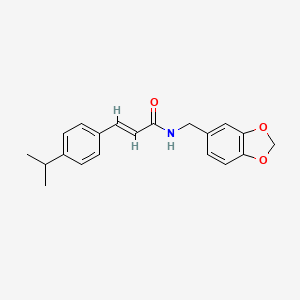

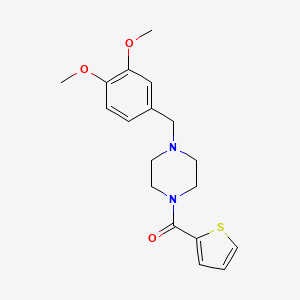
![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)
